N-(4-Aminophenyl)guanidine
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Overview
Description
N-(4-Aminophenyl)guanidine is a chemical compound that features a guanidine group attached to a 4-aminophenyl group. This compound is known for its versatility and is used in various fields such as chemistry, biology, and medicine. The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with cyanamide under acidic conditions, followed by reduction of the nitro group to an amino group. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 4-aminophenyl derivatives to form the desired guanidine compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalytic guanylation reactions, where amines react with carbodiimides under the influence of transition metal catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-nitrophenyl)guanidine, while reduction could produce this compound derivatives with different functional groups .
Scientific Research Applications
N-(4-Aminophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical processes and as a ligand in protein interactions.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. This compound is known to inhibit certain enzymes and modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)guanidine
- N-(4-Methylphenyl)guanidine
- N-(4-Chlorophenyl)guanidine
Uniqueness
N-(4-Aminophenyl)guanidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits unique pharmacological properties .
Properties
IUPAC Name |
2-(4-aminophenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,8H2,(H4,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKWSIPCTVYMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-10-1 |
Source
|
Record name | N-(4-Aminophenyl)guanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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